1-(1-{2-[(Prop-2-yn-1-yl)oxy]phenyl}ethenyl)-1H-imidazole
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Overview
Description
1-(1-{2-[(Prop-2-yn-1-yl)oxy]phenyl}ethenyl)-1H-imidazole is an organic compound that features both an imidazole ring and a phenyl group substituted with a prop-2-yn-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-{2-[(Prop-2-yn-1-yl)oxy]phenyl}ethenyl)-1H-imidazole typically involves the following steps:
Formation of the Prop-2-yn-1-yloxy Phenyl Intermediate:
Coupling with Imidazole:
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(1-{2-[(Prop-2-yn-1-yl)oxy]phenyl}ethenyl)-1H-imidazole can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Molecular oxygen, visible light, and sometimes photosensitizers.
Substitution: Electrophiles or nucleophiles depending on the type of substitution reaction.
Major Products:
Oxidation: Formamides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(1-{2-[(Prop-2-yn-1-yl)oxy]phenyl}ethenyl)-1H-imidazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1-{2-[(Prop-2-yn-1-yl)oxy]phenyl}ethenyl)-1H-imidazole involves its interaction with molecular targets through its imidazole and phenyl groups. The compound can act as a photosensitizer, generating reactive oxygen species such as singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways . These reactive species can then interact with biological targets, leading to various effects.
Comparison with Similar Compounds
Comparison: 1-(1-{2-[(Prop-2-yn-1-yl)oxy]phenyl}ethenyl)-1H-imidazole is unique due to the presence of both an imidazole ring and a prop-2-yn-1-yloxy phenyl group. This combination imparts distinct chemical reactivity and potential biological activity compared to similar compounds that may only contain one of these functional groups.
Properties
CAS No. |
112360-78-8 |
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Molecular Formula |
C14H12N2O |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
1-[1-(2-prop-2-ynoxyphenyl)ethenyl]imidazole |
InChI |
InChI=1S/C14H12N2O/c1-3-10-17-14-7-5-4-6-13(14)12(2)16-9-8-15-11-16/h1,4-9,11H,2,10H2 |
InChI Key |
VBBHYMCIDBVMSJ-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1OCC#C)N2C=CN=C2 |
Origin of Product |
United States |
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